N-[4-(FURAN-2-AMIDO)PHENYL]PYRAZINE-2-CARBOXAMIDE
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Overview
Description
N-[4-(FURAN-2-AMIDO)PHENYL]PYRAZINE-2-CARBOXAMIDE is a heterocyclic compound that combines a furan ring, a phenyl group, and a pyrazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(FURAN-2-AMIDO)PHENYL]PYRAZINE-2-CARBOXAMIDE typically involves the condensation of 4-aminophenylpyrazine-2-carboxamide with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature or slightly elevated temperatures for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(FURAN-2-AMIDO)PHENYL]PYRAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[4-(FURAN-2-AMIDO)PHENYL]PYRAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(FURAN-2-AMIDO)PHENYL]PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. Additionally, it may interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)furan-2-carboxamide
- Pyrazinamide
- Furan-2-carboxylic acid derivatives
Uniqueness
N-[4-(FURAN-2-AMIDO)PHENYL]PYRAZINE-2-CARBOXAMIDE is unique due to its combination of a furan ring and a pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and selectivity towards specific molecular targets.
Properties
IUPAC Name |
N-[4-(furan-2-carbonylamino)phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-15(13-10-17-7-8-18-13)19-11-3-5-12(6-4-11)20-16(22)14-2-1-9-23-14/h1-10H,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGJYPPTBCQPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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